molecular formula C10H11NO3 B2628360 2-(2,6-Dimethoxyphenoxy)acetonitrile CAS No. 21244-81-5

2-(2,6-Dimethoxyphenoxy)acetonitrile

Cat. No.: B2628360
CAS No.: 21244-81-5
M. Wt: 193.202
InChI Key: QDAOLZRIBDCHRR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2,6-Dimethoxyphenoxy)acetonitrile typically involves the reaction of 2,6-dimethoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2,6-Dimethoxyphenoxy)acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,6-Dimethoxyphenoxy)acetonitrile is extensively used in scientific research across various fields:

Mechanism of Action

The mechanism by which 2-(2,6-Dimethoxyphenoxy)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzymatic catalysis, it can undergo oxidation reactions catalyzed by enzymes like laccases, leading to the formation of radical species and subsequent products . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

2-(2,6-Dimethoxyphenoxy)acetonitrile can be compared with other similar compounds such as:

  • 2,5-Dimethoxyphenylacetonitrile
  • 3-Methoxyphenoxyacetonitrile
  • 2,6-Dimethylanilinoacetonitrile
  • 2,5-Dichlorophenoxyacetonitrile

These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it suitable for particular applications .

Properties

IUPAC Name

2-(2,6-dimethoxyphenoxy)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAOLZRIBDCHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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